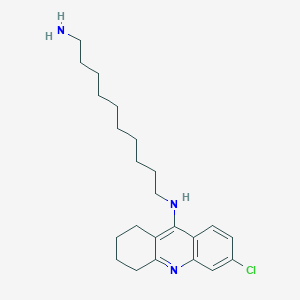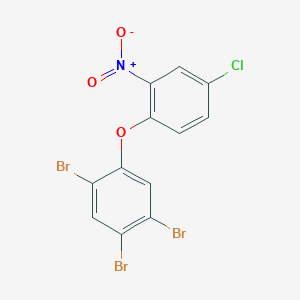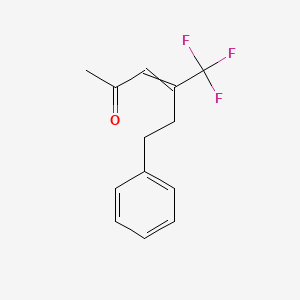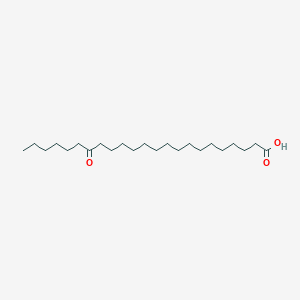
17-Oxotricosanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-Oxotricosanoic acid is a long-chain fatty acid with the molecular formula C23H44O3 It is a derivative of tricosanoic acid, characterized by the presence of a keto group at the 17th carbon position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-oxotricosanoic acid typically involves the oxidation of tricosanoic acid. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the 17th carbon to a keto group.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve selective oxidation. These methods are preferred for large-scale production due to their efficiency and lower environmental impact compared to traditional chemical synthesis.
化学反应分析
Types of Reactions: 17-Oxotricosanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether.
Major Products:
Oxidation: Formation of higher carboxylic acids.
Reduction: Formation of 17-hydroxytricosanoic acid.
Substitution: Formation of various substituted tricosanoic acid derivatives.
科学研究应用
17-Oxotricosanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and as a biomarker for certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用机制
The mechanism of action of 17-oxotricosanoic acid involves its interaction with specific molecular targets and pathways. It can modulate lipid metabolism by influencing enzymes involved in fatty acid oxidation and synthesis. Additionally, its keto group allows it to participate in redox reactions, potentially affecting cellular oxidative stress and signaling pathways.
相似化合物的比较
Tricosanoic Acid: The parent compound, lacking the keto group at the 17th position.
14-Oxotricosanoic Acid: Another derivative with a keto group at the 14th carbon position.
15-Oxotricosanoic Acid: Similar structure with the keto group at the 15th carbon position.
Uniqueness: 17-Oxotricosanoic acid is unique due to its specific keto group placement, which imparts distinct chemical reactivity and biological activity compared to other oxotricosanoic acid derivatives. This uniqueness makes it a valuable compound for targeted research and industrial applications.
属性
CAS 编号 |
821805-10-1 |
|---|---|
分子式 |
C23H44O3 |
分子量 |
368.6 g/mol |
IUPAC 名称 |
17-oxotricosanoic acid |
InChI |
InChI=1S/C23H44O3/c1-2-3-4-16-19-22(24)20-17-14-12-10-8-6-5-7-9-11-13-15-18-21-23(25)26/h2-21H2,1H3,(H,25,26) |
InChI 键 |
WUWFEFUPTVCEDX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)CCCCCCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



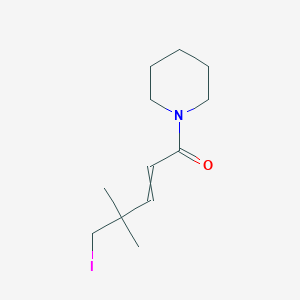

![Benzamide, N-[2-(2,6-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14212877.png)

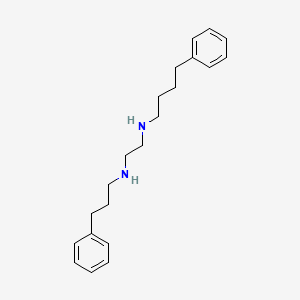
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B14212910.png)
![(5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one](/img/structure/B14212914.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-](/img/structure/B14212922.png)
